molecular formula C7H8Cl2N2 B1590669 2,6-Dichloro-N,N-dimethylpyridin-4-amine CAS No. 175461-34-4

2,6-Dichloro-N,N-dimethylpyridin-4-amine

Cat. No. B1590669
M. Wt: 191.05 g/mol
InChI Key: ICCXLXKIEYEONV-UHFFFAOYSA-N
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Description

2,6-Dichloro-N,N-dimethylpyridin-4-amine is a chemical compound with the molecular formula C7H8Cl2N2 . It is often used in research and development .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-N,N-dimethylpyridin-4-amine consists of a pyridine ring with two chlorine atoms at the 2 and 6 positions and a dimethylamine group at the 4 position .


Physical And Chemical Properties Analysis

2,6-Dichloro-N,N-dimethylpyridin-4-amine is a solid under normal conditions. It should be stored under an inert gas (nitrogen or argon) at 2-8°C .

Scientific Research Applications

Application 1: Synthesis of Pyrimidine-based Compounds

  • Summary of the Application: The compound 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, which is structurally similar to 2,6-Dichloro-N,N-dimethylpyridin-4-amine, is used in the synthesis of pyrimidine-based compound precursors of N-heterocyclic systems .
  • Methods of Application: The method involves aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
  • Results or Outcomes: This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .

Application 2: Synthesis of Energetic Materials

  • Summary of the Application: 4-amino-2,6-dichloropyridine, another compound similar to 2,6-Dichloro-N,N-dimethylpyridin-4-amine, is used in the synthesis of energetic materials .
  • Methods of Application: The synthesis involves oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative, which is then subjected to nitration followed by reduction. Subsequent nitration of the product and nucleophilic displacement reaction are carried out to afford fully substituted energetic pyridine derivatives .
  • Results or Outcomes: The synthetic reactions proceed under mild conditions and result in the production of 4-amino-2,6-dichloropyridine, an important intermediate for the investigation of N-heterocyclic compounds and potential applications .

Application 3: Synthesis of Ionic Liquids

  • Summary of the Application: N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids are used as catalysts for the synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) .
  • Methods of Application: The synthesis of new N,N-dimethylpyridin-4-amine based ionic liquids is reported. These ionic liquids are used as catalysts for the synthesis of indoles and 1H-tetrazoles. The method is environmentally friendly, requiring only minimum catalyst loading .
  • Results or Outcomes: The method allows for the facile synthesis of indoles and 1H-tetrazoles. The reaction was carried out under a solvent-free environment .

Application 4: Crystal Structure Analysis

  • Summary of the Application: Dichloro(N,N-dimethylpyridin-4-amine)-(η6-p-cymene)ruthenium(II), a compound similar to 2,6-Dichloro-N,N-dimethylpyridin-4-amine, has been analyzed for its crystal structure .
  • Methods of Application: The crystal structure of the compound was analyzed using X-ray diffraction techniques .
  • Results or Outcomes: The analysis provided detailed information about the arrangement of atoms in the crystal and the chemical bonds between them .

Application 5: Synthesis of 4-Amino-2,6-Dichloropyridine Derivatives

  • Summary of the Application: 4-Amino-2,6-dichloropyridine, a compound similar to 2,6-Dichloro-N,N-dimethylpyridin-4-amine, is used in the synthesis of its derivatives .
  • Methods of Application: The synthesis involves oxidation of 2,6-dichloropyridine to give a pyridine derivative, which is then subjected to nitration followed by reduction .
  • Results or Outcomes: The synthetic reactions proceed under mild conditions and result in the production of 4-amino-2,6-dichloropyridine derivatives .

Application 6: Use in Ionic Liquids

  • Summary of the Application: N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids are used as catalysts for the synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) .
  • Methods of Application: The synthesis of new N,N-dimethylpyridin-4-amine based ionic liquids is reported. These ionic liquids are used as catalysts for the synthesis of indoles and 1H-tetrazoles. The method is environmentally friendly, requiring only minimum catalyst loading .
  • Results or Outcomes: The method allows for the facile synthesis of indoles and 1H-tetrazoles. The reaction was carried out under a solvent-free environment .

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions of 2,6-Dichloro-N,N-dimethylpyridin-4-amine are not specified in the available resources. Its future applications would depend on ongoing research and development in the field .

properties

IUPAC Name

2,6-dichloro-N,N-dimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-11(2)5-3-6(8)10-7(9)4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCXLXKIEYEONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479227
Record name 4-Pyridinamine, 2,6-dichloro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-N,N-dimethylpyridin-4-amine

CAS RN

175461-34-4
Record name 4-Pyridinamine, 2,6-dichloro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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